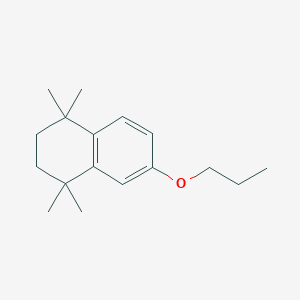
3-n-Propoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
Cat. No. B8290201
M. Wt: 246.4 g/mol
InChI Key: CJSRJRFEFCIUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07019034B2
Procedure details


N-Propyl iodide (4.9 mL, 50 mmol) was added to a stirring suspension of 6-hydroxy-1,2,3,4-tetrahydronaphthalene (Intermediate 1, 2.07 g, 10 mmol), potassium carbonate (6.9 g, 50 mmol), in acetone (50 mL), and the mixture was stirred at reflux for 14 h. The solution was poured into a separatory funnel, water was added, and the products were extracted three times with hexane. The combined organic layers were washed with brine and dried over magnesium sulfate. The solvent was removed in vacuo to give the title compound as a yellow oil.






Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3]I.C([O:7][C:8]1[C:9](/C(/CC)=C(/F)\C=C\C(\C)=C\C(OCC)=O)=[CH:10][C:11]2[C:12]([CH3:21])([CH3:20])[CH2:13][CH2:14][C:15]([CH3:19])([CH3:18])[C:16]=2[CH:17]=1)C.C(=O)([O-])[O-].[K+].[K+].O>CC(C)=O>[CH2:3]([O:7][C:8]1[CH:9]=[CH:10][C:11]2[C:12]([CH3:21])([CH3:20])[CH2:13][CH2:14][C:15]([CH3:19])([CH3:18])[C:16]=2[CH:17]=1)[CH2:2][CH3:1] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCI
|
|
Name
|
|
|
Quantity
|
2.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)/C(=C(\C=C\C(=C\C(=O)OCC)\C)/F)/CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)/C(=C(\C=C\C(=C\C(=O)OCC)\C)/F)/CC
|
|
Name
|
|
|
Quantity
|
6.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 14 h
|
|
Duration
|
14 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was poured into a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the products were extracted three times with hexane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)OC=1C=CC=2C(CCC(C2C1)(C)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
